N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide
Description
Properties
IUPAC Name |
N'-(4-chloro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O4S2/c19-14-2-1-3-15-16(14)20-18(28-15)22-21-17(24)12-4-6-13(7-5-12)29(25,26)23-8-10-27-11-9-23/h1-7H,8-11H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYJHAWYIQHERK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved by cyclization of 2-aminothiophenol with 4-chlorobenzoic acid under acidic conditions.
Introduction of the Morpholine Sulfonyl Group: The benzothiazole intermediate is then reacted with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Benzohydrazide Moiety: The final step involves the reaction of the sulfonylated benzothiazole with hydrazine hydrate to form the benzohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzothiazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzohydrazide moiety.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide exhibit antimicrobial activities against various pathogens. For instance, studies have shown that derivatives of thiazole and hydrazone compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The benzothiazole scaffold has been linked to anticancer properties. Compounds containing this moiety have shown promise in inhibiting tumor cell proliferation in vitro. For example, certain benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .
Synthesis and Evaluation
A study focused on synthesizing a series of benzothiazole derivatives, including those similar to this compound, revealed promising results in biological assays. The synthesized compounds were evaluated for their anti-malarial and anti-trypanosomal activities, showing moderate efficacy .
Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may serve as a lead compound for further development into therapeutic agents targeting specific diseases .
Summary of Findings
Mechanism of Action
The mechanism of action of N’-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Antimicrobial Activity: The compound could disrupt microbial cell membranes or interfere with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Anticancer Activity
- For example, 12a (a benzothiazole-benzohydrazide derivative) showed IC50 values comparable to cisplatin in MCF7 cells .
- Benzimidazole Analogues: Compounds like 5a and 5b () demonstrated IC50 values of 0.0316 µM against lung adenocarcinoma, outperforming cisplatin (IC50 0.045–0.052 µM) .
- Triazole Derivatives : Sulfonyl-substituted triazoles () showed moderate activity, emphasizing the role of electron-withdrawing groups in enhancing target binding .
Antimicrobial Activity
- Benzo[1,3]oxazin-Benzohydrazides (): Compounds with chloro and methoxy substituents displayed MICs of 2–8 µg/mL against Gram-positive bacteria, highlighting the importance of halogenation for antimicrobial potency .
Structure-Activity Relationships (SAR)
- Chloro Substituents : The 4-chloro group on the benzothiazole/benzimidazole ring enhances lipophilicity and DNA intercalation, critical for anticancer activity .
- Sulfonyl Groups: Morpholinosulfonyl moieties improve water solubility and pharmacokinetics compared to non-sulfonated analogues .
- Hydrazide vs.
Spectral and Crystallographic Data
- IR/NMR : The absence of C=O stretches (~1660 cm⁻¹) in triazole-thiones () confirms cyclization, while NH stretches (~3300 cm⁻¹) validate the hydrazide tautomer .
- Crystallography : Benzohydrazides (e.g., ) adopt planar configurations in the solid state, facilitating π-π stacking with biological targets .
Biological Activity
N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed examination of its biological activity, synthesis, and possible applications based on the current literature.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈ClN₃O₄S
- Molecular Weight : 413.87 g/mol
- CAS Number : 851980-18-2
This compound features a benzohydrazide core linked to a chlorobenzo[d]thiazole moiety and a morpholinosulfonyl group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Chlorination : Chlorine is introduced at specific positions on the benzothiazole ring.
- Attachment of Morpholine Sulfonyl Group : This involves reacting chlorinated intermediates with morpholine and sulfonylating agents.
- Hydrazone Formation : The final step involves coupling with hydrazine derivatives to form the hydrazide linkage.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential in several therapeutic areas:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the benzothiazole framework have shown efficacy against various bacterial strains and fungi due to their ability to disrupt microbial cell wall synthesis or inhibit essential metabolic pathways .
Anticancer Properties
Several studies have investigated the anticancer potential of benzothiazole derivatives. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway and inhibition of cell proliferation . Specific analogs have demonstrated cytotoxic effects against cancer cell lines, suggesting that this compound may also possess similar properties.
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, including those involved in cancer progression and inflammation. Inhibition studies suggest that it may act as a competitive inhibitor for certain targets, thereby modulating enzymatic activity crucial for disease progression .
Case Studies and Research Findings
- Antiviral Activity : A study highlighted that benzothiazole derivatives exhibited antiviral activity against human adenovirus (HAdV), demonstrating selectivity indexes greater than 100, indicating their potential as therapeutic agents against viral infections .
- Cytotoxicity Assessment : In vitro cytotoxicity assays revealed that certain derivatives had low cytotoxicity profiles while maintaining potent activity against specific cancer cell lines, suggesting a favorable therapeutic index .
- Mechanistic Insights : Mechanistic studies indicated that these compounds might interfere with DNA replication processes in viruses and induce cell cycle arrest in cancer cells, providing insights into their action mechanisms .
Comparative Analysis
| Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Inhibition |
|---|---|---|---|
| This compound | Moderate | High | Yes |
| N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(piperidinosulfonyl)benzamide | High | Moderate | No |
Q & A
Basic Question: What are the optimal synthetic routes for N'-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzothiazole and benzohydrazide moieties. A validated approach includes:
- Step 1: Formation of the 4-chlorobenzo[d]thiazol-2-amine core via diazonium salt intermediates, followed by coupling with thiourea to yield the thiazole ring .
- Step 2: Sulfonation of the benzohydrazide using morpholine and sulfur under controlled conditions to introduce the morpholinosulfonyl group. This step requires precise stoichiometry and reaction times (5–10 minutes for polysulfide formation) to avoid over-sulfonation .
- Step 3: Final cyclization using phosphoryl chloride (POCl₃) at 120°C to form the hydrazide linkage, followed by purification via column chromatography .
Key Considerations: Optimize reaction pH and temperature to prevent decomposition of the morpholine sulfonate intermediate.
Basic Question: How is the compound characterized structurally and for purity?
Methodological Answer:
- Spectroscopic Characterization:
- IR Spectroscopy: Key peaks include N-H stretches (~3269 cm⁻¹ for hydrazide), C=O (1710 cm⁻¹), and S=O (1150–1250 cm⁻¹ for sulfonyl) .
- NMR: ¹H NMR shows aromatic proton splitting patterns (δ 7.2–8.1 ppm for benzo[d]thiazole and benzohydrazide) and morpholine protons (δ 3.5–3.7 ppm). ¹³C NMR confirms sulfonyl carbon at δ 45–50 ppm .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Purity Analysis: Use HPLC with a C18 column (ACN:H₂O gradient) to confirm ≥95% purity. Monitor for byproducts like unreacted hydrazine or sulfonate esters .
Advanced Question: What role does the morpholinosulfonyl group play in modulating biological activity?
Methodological Answer:
The morpholinosulfonyl moiety enhances:
- Lipophilicity: Improves membrane permeability, as evidenced by logP calculations (ΔlogP +0.8 vs. non-sulfonated analogs) .
- Metabolic Stability: Reduces oxidative degradation in microsomal assays (t½ > 120 mins vs. t½ < 30 mins for non-sulfonated derivatives) .
- Target Binding: Molecular docking studies suggest the sulfonyl group forms hydrogen bonds with kinase active sites (e.g., EGFR-TK, IC₅₀ = 1.2 µM) .
Experimental Validation: Compare IC₅₀ values of sulfonated vs. non-sulfonated analogs in enzyme inhibition assays .
Advanced Question: How can low yields in the final cyclization step be resolved?
Methodological Answer:
Low yields (e.g., <50%) often stem from:
- Side Reactions: Competing formation of oxadiazoles instead of hydrazides. Mitigate by using anhydrous POCl₃ and strict temperature control (110–120°C) .
- Impure Intermediates: Pre-purify the benzohydrazide intermediate via recrystallization (ethanol:water, 3:1) .
- Catalyst Optimization: Introduce Lewis acids like ZnCl₂ (5 mol%) to accelerate cyclization kinetics .
Process Optimization: Apply Design of Experiments (DoE) to test variables (time, temperature, catalyst loading) and identify Pareto-optimal conditions .
Advanced Question: What strategies are used to evaluate antitumor activity?
Methodological Answer:
- In Vitro Screening:
- In Vivo Models: Administer orally (10–50 mg/kg/day) in xenograft mice. Monitor tumor volume reduction and toxicity via histopathology .
- Target Identification: Use kinome-wide profiling or thermal shift assays to identify protein targets (e.g., PI3K/AKT pathway inhibition) .
Advanced Question: How are computational methods applied to study structure-activity relationships (SAR)?
Methodological Answer:
- Docking Studies: Employ AutoDock Vina to model interactions with targets (e.g., tubulin binding pocket). Prioritize compounds with docking scores ≤ -9 kcal/mol .
- QSAR Modeling: Build regression models using descriptors like molar refractivity, topological polar surface area (TPSA), and H-bond acceptors. Validate with leave-one-out cross-validation (R² > 0.7) .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
Advanced Question: How to address contradictory data in biological activity reports?
Methodological Answer:
Contradictions (e.g., variable IC₅₀ across studies) arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference controls (e.g., staurosporine) .
- Compound Stability: Test stability in DMSO and culture media via LC-MS over 72 hours. Use fresh stock solutions to avoid degradation .
- Cell Line Heterogeneity: Authenticate cell lines via STR profiling and compare activity across ≥3 cell types (e.g., epithelial vs. mesenchymal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
